molecular formula C13H13BrN2O2S2 B5729792 N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide

N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide

Cat. No. B5729792
M. Wt: 373.3 g/mol
InChI Key: KKILJURFJBWZNX-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide, also known as BTEH, is a chemical compound that has been used extensively in scientific research. It is a hydrazide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide has also been shown to have anticancer effects by inhibiting the activity of HDACs and inducing apoptosis in cancer cells. In addition, N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide has been shown to have antimicrobial effects against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various biological processes. N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide. One area of interest is the development of N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide as a tool for studying the interaction between proteins and nucleic acids, which could lead to the development of new drugs or therapies for various diseases. Finally, N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide could be used as a starting point for the development of new classes of drugs with novel mechanisms of action.

Synthesis Methods

N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-ethylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The resulting compound can be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide has been used extensively in scientific research as a tool for studying various biological processes. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide has also been used as a probe for studying the interaction between proteins and nucleic acids.

properties

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S2/c1-2-10-3-6-12(7-4-10)20(17,18)16-15-9-11-5-8-13(14)19-11/h3-9,16H,2H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKILJURFJBWZNX-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-ethylbenzenesulfonohydrazide

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